

# Spectroscopic Analysis of Substituted Triazolopyrimidines: An In-depth Technical Guide

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## Compound of Interest

**Compound Name:** (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

**Cat. No.:** B591734

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## Introduction

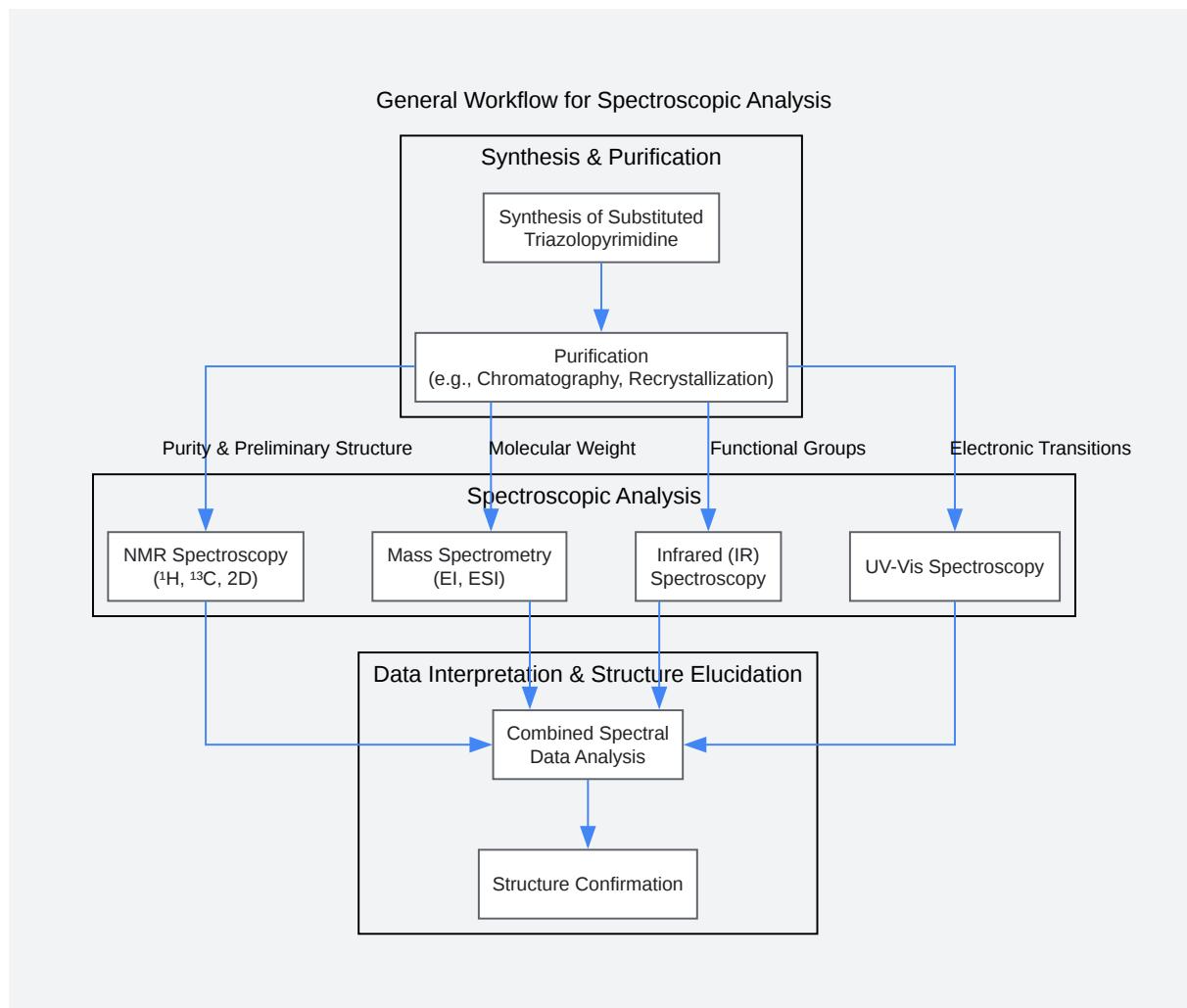
Substituted triazolopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties, have spurred extensive research into their synthesis and characterization. A thorough understanding of their molecular structure and properties is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. Spectroscopic techniques are indispensable tools for the elucidation of the chemical structures of these complex molecules. This guide provides a comprehensive overview of the key spectroscopic methods used in the analysis of substituted triazolopyrimidines, complete with experimental protocols, data interpretation, and illustrative diagrams.

## Core Spectroscopic Techniques

The primary spectroscopic techniques employed for the characterization of substituted triazolopyrimidines include Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis)

Spectroscopy. Each technique provides unique and complementary information about the molecular structure.

A general workflow for the spectroscopic analysis of a newly synthesized substituted triazolopyrimidine is outlined below.



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Caption: A typical workflow for the synthesis and spectroscopic characterization of substituted triazolopyrimidines.

## Representative Compound: 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine

For the purpose of illustrating data presentation, we will use 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine as a representative example. The structure of this compound is shown below.

Caption: Chemical structure of 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

### <sup>1</sup>H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: <sup>1</sup>H NMR Spectral Data for 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine[2]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
8.59	s	1H	H-2
8.19-8.22	m	2H	Phenyl-H
7.56-7.66	m	3H	Phenyl-H
7.72	s	1H	H-6

s = singlet, m = multiplet

### <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR provides information on the number of different types of carbon atoms and their electronic environment.

Table 2: Representative  $^{13}\text{C}$  NMR Spectral Data for a Substituted[1][2][3]triazolo[4,3-b]pyridazine Derivative

Chemical Shift ( $\delta$ , ppm)	Assignment
167.10	C=O (ester)
149.65	C (triazole)
144.49	C (pyridazine)
143.05	C (pyridazine)
126.45	C-Cl (pyridazine)
122.60	CH (pyridazine)
61.97	O-CH <sub>2</sub> (ester)
30.56	CH <sub>2</sub> (acetate)
14.15	CH <sub>3</sub> (ester)

Note: Data for a closely related triazolopyridazine structure is presented here to illustrate typical chemical shifts, as specific  $^{13}\text{C}$  data for the representative compound was not available in the searched literature.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.[4]

Table 3: Mass Spectrometry Data for 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine[2]

m/z	Ion
231	[M+1] <sup>+</sup>

**Common Fragmentation Pathways:** Substituted triazolopyrimidines often exhibit characteristic fragmentation patterns.<sup>[4][5]</sup> Common fragmentation includes the loss of small molecules such as N<sub>2</sub>, HCN, and cleavage of the substituent groups. The stability of the fused heterocyclic ring system often results in a prominent molecular ion peak.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 4: Characteristic IR Absorption Bands for 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine<sup>[2]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1636	Strong	C=N stretching
1557	Medium	C=C aromatic stretching
1213	Medium	N-N stretching

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic and heterocyclic rings in triazolopyrimidines.

Table 5: UV-Vis Absorption Data for a Representative Triazolopyrimidine Derivative in Ethanol

<b>λ<sub>max</sub> (nm)</b>	<b>Molar Absorptivity (ε)</b>	<b>Transition</b>
~240	> 10,000	π → π
~300	< 10,000	n → π

Note: This table presents typical absorption ranges for triazolopyrimidine derivatives, as specific data for the representative compound was not available. The exact λ<sub>max</sub> and ε values are sensitive to the substitution pattern and the solvent used.

## Experimental Protocols

Detailed and accurate experimental procedures are crucial for obtaining high-quality spectroscopic data.

## General Instrumentation

- **NMR:** Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
- **MS:** Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to determine the elemental composition.
- **IR:** Spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **UV-Vis:** Spectra are recorded using a double-beam spectrophotometer, with the sample dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

## Sample Preparation

- NMR: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- MS: The sample is dissolved in a volatile solvent (e.g., methanol, acetonitrile) at a low concentration ( $\mu\text{g/mL}$  to  $\text{ng/mL}$  range). For ESI, the solution may be infused directly or introduced via liquid chromatography.
- IR (KBr pellet): 1-2 mg of the sample is finely ground with ~100 mg of dry KBr and pressed into a transparent disk.
- UV-Vis: A stock solution of known concentration is prepared and then diluted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

## Conclusion

The spectroscopic analysis of substituted triazolopyrimidines is a multi-faceted process that relies on the synergistic application of various techniques. NMR provides the structural backbone, MS confirms the molecular weight and elemental composition, IR identifies key functional groups, and UV-Vis sheds light on the electronic properties. A combined and careful interpretation of the data from these methods is essential for the unambiguous structure elucidation of novel triazolopyrimidine derivatives, which is a critical step in the journey of drug discovery and development.

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